
(2-Chloroethylideneamino) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethylideneamino) acetate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethylidene group attached to an amino acetate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethylideneamino) acetate typically involves the reaction of ethyl chloroacetate with an appropriate amine under controlled conditions. One common method involves the use of ethyl chloroacetate and aqueous ammonia in a cold environment to produce the desired compound . The reaction is carried out in a round-bottomed flask with vigorous stirring, and the temperature is maintained at 0–5°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent quality and yield. The reaction mixture is typically subjected to purification steps, such as crystallization or distillation, to isolate the final product.
化学反応の分析
Types of Reactions
(2-Chloroethylideneamino) acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while hydrolysis results in the formation of amines and acetic acid.
科学的研究の応用
(2-Chloroethylideneamino) acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of new drugs with antimicrobial and anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which (2-Chloroethylideneamino) acetate exerts its effects involves its interaction with various molecular targets. The chloroethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.
類似化合物との比較
Similar Compounds
Ethyl chloroacetate: A precursor in the synthesis of (2-Chloroethylideneamino) acetate, used in similar chemical reactions.
Chloroacetamide: Shares the chloro group and undergoes similar substitution and hydrolysis reactions.
Aminoacetates: Compounds with similar amino acetate moieties, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
特性
CAS番号 |
33779-80-5 |
|---|---|
分子式 |
C4H6ClNO2 |
分子量 |
135.55 g/mol |
IUPAC名 |
(2-chloroethylideneamino) acetate |
InChI |
InChI=1S/C4H6ClNO2/c1-4(7)8-6-3-2-5/h3H,2H2,1H3 |
InChIキー |
NNZSYRJHOFUIEM-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)O/N=C/CCl |
正規SMILES |
CC(=O)ON=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


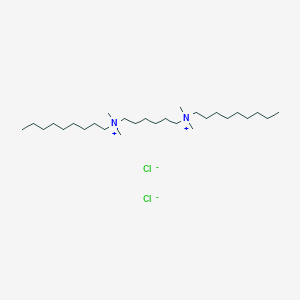
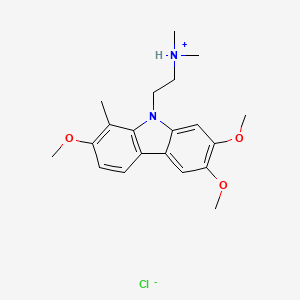


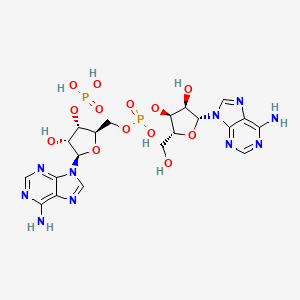
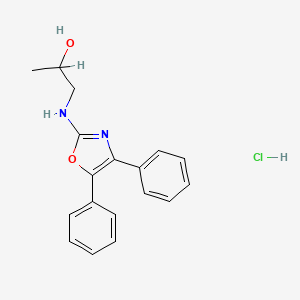

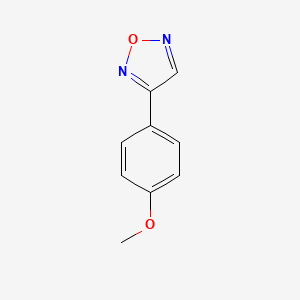
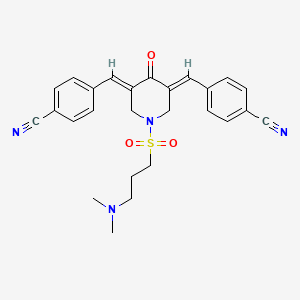
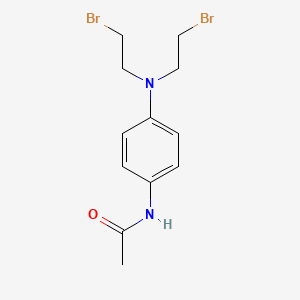
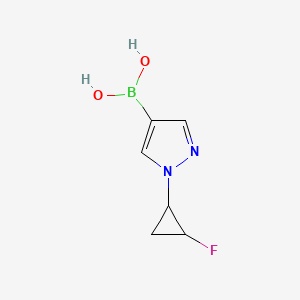
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
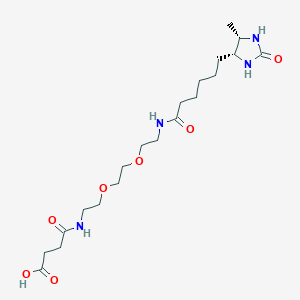
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
